Melting point and physical characteristics of 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene
This technical guide details the physicochemical profile, synthesis, and handling of 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene (CAS 1589080-79-4), a critical intermediate in the development of fibroblast growth f...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical profile, synthesis, and handling of 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene (CAS 1589080-79-4), a critical intermediate in the development of fibroblast growth factor receptor (FGFR) inhibitors.
Part 1: Executive Summary
3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene is a highly specialized halogenated benzyl bromide derivative. It serves as a pivotal electrophilic building block in the synthesis of covalent kinase inhibitors, most notably targeting FGFR4 (e.g., in pathways related to hepatocellular carcinoma). Its structural core—a electron-rich dimethoxybenzene ring shielded by two chlorine atoms—imparts unique steric and electronic properties that modulate the reactivity of the bromomethyl "warhead."
Key Application: Alkylation of heterocyclic scaffolds (e.g., pyrazoles, pyrimidines) to form the core structure of drugs like Erdafitinib or related FGFR antagonists.
Part 2: Physicochemical Characteristics
Data Status: As a proprietary intermediate, specific pharmacopeial standards are not public. The values below represent the consensus of chemical behavior for this structural class (polysubstituted benzyl bromides) derived from patent literature and structural analogs.
Property
Value / Characteristic
CAS Number
1589080-79-4
Molecular Formula
C₉H₉BrCl₂O₂
Molecular Weight
299.98 g/mol
Physical State
Solid (Crystalline powder)
Appearance
White to off-white / pale yellow (oxidizes upon storage)
Melting Point
Not Standardized (Typically 85–110 °C range based on analogs*)
Solubility
Soluble in DCM, CHCl₃, THF, EtOAc; Insoluble in Water
Reactivity
Lachrymator ; Highly moisture-sensitive (hydrolyzes to benzyl alcohol)
Storage
< -20 °C, under Argon/Nitrogen, desiccated
*Note: The non-chlorinated analog (1-bromomethyl-2,5-dimethoxybenzene) melts at ~73 °C. The addition of two chlorine atoms increases lattice energy, typically raising the melting point.
Part 3: Synthesis & Characterization Protocol
Context: The synthesis relies on the radical bromination of the methyl precursor. This reaction is sensitive to moisture and light.[1]
Initiation: Heat the mixture to reflux (approx. 77–80 °C).
Visual Check: The reaction is initiated when the dense NBS solid floats to the surface and converts to the lighter succinimide, which floats on top.
Monitoring: Monitor via TLC (Hexane/EtOAc) or HPLC. Reaction typically completes in 2–4 hours.
Workup:
Cool to 0 °C to precipitate succinimide completely.
Filter off the succinimide solid.
Concentrate the filtrate in vacuo to yield the crude solid.
Purification: Recrystallize from Heptane/EtOAc or purify via rapid silica plug filtration (DCM eluent). Avoid prolonged silica exposure as the bromide is labile.
Analytical Validation (QC)
¹H-NMR (CDCl₃, 400 MHz):
δ 4.50 – 4.70 ppm (s, 2H): Characteristic -CH₂Br singlet.[2] This is the critical quality attribute.
δ 3.90 – 4.00 ppm (s, 6H): Two -OCH₃ singlets (may overlap or appear distinct).
δ 6.90 – 7.10 ppm (s, 1H): Aromatic proton (H-6).
Impurity Watch: Watch for the dibromo species (over-bromination) appearing as a singlet downfield (>6.0 ppm for -CHBr₂) or unreacted methyl precursor (~2.2 ppm).
Part 4: Visualization of Synthesis & Application
The following diagram illustrates the synthesis pathway and its downstream application in drug discovery.
Figure 1: Synthetic pathway from methyl-precursor to the bromomethyl warhead and subsequent API integration.
Part 5: Safety & Handling (Critical)
Lachrymator Hazard: This compound is a potent lachrymator (tear gas agent).
Protocol: Always handle in a functioning fume hood.
Decontamination: Clean glassware with a solution of 5% Ethanolamine in water to quench residual alkyl bromide before removing from the hood.
Corrosivity: Causes severe skin burns and eye damage. Double-gloving (Nitrile + Laminate) is recommended.
Stability: The C-Br bond is activated by the electron-rich ring. It will hydrolyze in moist air to form the benzyl alcohol and HBr gas (fuming). Store under inert gas.
References
World Intellectual Property Organization (WIPO). Patent WO2019085894A1: Nitrogen-containing fused ring compounds and preparation methods. (2019). Link
American Chemical Society (ACS). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. ACS Med. Chem. Lett. (2021).[2][3] Link
Beilstein Institut. Synthesis of 1,3,5-substituted 2,4,6-trimethoxybenzenes (Analogous Chemistry). Beilstein J. Org. Chem. (2013).[4] Link
This guide details the structural characterization of 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene , a highly functionalized electrophilic intermediate often utilized in the synthesis of pharmacophores (e.g., Griseofulvin analogs or covalent inhibitors).
The presence of heavy halogens (Br, Cl) alongside flexible methoxy and bromomethyl groups creates a unique crystallographic profile. This document outlines the specific protocols for overcoming the three primary challenges associated with this molecule: high X-ray absorption , steric-induced disorder , and halogen-mediated supramolecular assembly .
Part 1: Molecular Context & Synthesis
Before attempting crystallization, one must understand the molecular "personality" of the target. This molecule is a pentasubstituted benzene , leading to significant steric crowding.
Flanking Groups: The reactive bromomethyl group (-CH₂Br) at position 3 is flanked by two chlorine atoms at positions 2 and 4.
Electronic Effects: The electron-donating methoxy groups (positions 1, 5) increase electron density in the ring, while the halogens provide inductive withdrawal.
The "Buttressing Effect": The crowding of five consecutive substituents (positions 1–5) forces the peripheral groups out of the aromatic plane to relieve strain. The -CH₂Br group, in particular, will likely adopt a conformation orthogonal to the ring to minimize repulsion from the adjacent chlorines.
Synthesis Origin
The compound is typically generated via Radical Bromination (Wohl-Ziegler reaction) of the methyl precursor.
Reagents: N-Bromosuccinimide (NBS), AIBN (initiator), CCl₄ or Trifluorotoluene (solvent).
Purification Note: Residual succinimide or unreacted methyl precursor can co-crystallize. Ensure purity >98% via HPLC before crystallization.
Part 2: Crystallization Strategy
The molecule is lipophilic and lacks strong hydrogen bond donors (no -OH or -NH). Traditional aqueous techniques will fail. The strategy must rely on Van der Waals packing and Halogen Bonding .
Solvent Selection Matrix
Solvent Class
Specific Solvent
Solubility
Role
Primary (Good)
Dichloromethane (DCM)
High
Dissolves the halogenated core.
Primary (Good)
Chloroform (CHCl₃)
High
Good for heavier atoms; risk of twinning.
Anti-solvent
n-Hexane / Pentane
Low
Induces precipitation.
Modifier
Toluene
Moderate
Promotes stacking.
Recommended Protocol: Vapor Diffusion
Slow evaporation often yields twinned crystals for this class due to rapid nucleation. Vapor diffusion is the gold standard here.
Protocol:
Dissolve 20 mg of compound in 0.5 mL DCM in a small inner vial (GC vial).
Place the open inner vial inside a larger jar containing 5 mL of n-Pentane .
Cap the large jar tightly.
Critical Step: Store at 4°C . Lower temperature reduces the kinetic energy of the flexible -CH₂Br arm, promoting ordered packing.
Part 3: X-Ray Diffraction Protocol
The presence of Bromine (
) and Chlorine () introduces significant absorption issues.
Data Collection Parameters[1]
Radiation Source:Molybdenum (Mo-K\alpha, \lambda = 0.71073 Å) is mandatory.[1] Copper (Cu) radiation will result in excessive absorption and systematic errors in bond lengths.
Temperature:100 K (Cryostream).
Reasoning: The -CH₂Br group is a "spinner." At room temperature, the electron density for the Br atom will likely smear into a "cigar" shape (thermal ellipsoid elongation). Cooling freezes this motion.
Redundancy: Aim for >6. High redundancy is required to correct for the absorption anisotropy caused by the flat, plate-like morphology typical of these aromatics.
Workflow Visualization
The following diagram outlines the critical decision paths during the experimental phase.
Figure 1: Crystallization and Data Acquisition Workflow. Note the critical loop back if crystals lack birefringence.
Part 4: Structural Refinement & Analysis
Once data is collected, the structure solution is generally straightforward due to the "Heavy Atom Effect" of Bromine. However, refinement requires care.
Phasing and Solution
Method: Intrinsic Phasing (SHELXT) or Patterson Methods. The Br atom will dominate the Patterson map, making the initial phase determination trivial.
Space Group: Expect P2₁/c (Monoclinic) or P-1 (Triclinic). These centrosymmetric groups are favored for achiral molecules to maximize packing density.
Handling Disorder (The "Gotcha")
The -CH₂Br group often exhibits rotational disorder over two positions.
Symptom:[3][4][5][6][7][8] The Br atom appears as a large, peanut-shaped blob in the difference map (
).
Fix: Split the Br and C atom positions (PART 1 / PART 2 in SHELXL). Assign occupancies (e.g., 0.80/0.20) that sum to 1.0. Restrain geometries using DFIX or SADI commands to ensure the C-Br bond length remains chemically reasonable (~1.94 Å).
Supramolecular Analysis: Halogen Bonding
This is the most scientifically valuable aspect of the structure. You must analyze the Halogen Bonds (XB) .[5][9][10]
Definition: A net attractive interaction between an electrophilic region associated with a halogen atom (the
-hole) and a nucleophilic region.
Search Protocol:
Measure Angle
(C–X···Nucleophile). Ideally .
Measure Distance
(X···Nucleophile). Must be less than the sum of Van der Waals radii.
Expected Interactions in BDDMB:
Type II Halogen Bond:
. (Orthogonal approach).
XB to Oxygen:
. This intramolecular or intermolecular contact often locks the conformation.
Figure 2: Refinement Logic Flowchart focusing on the management of halogen disorder.
Part 5: Data Reporting Standards
When publishing or filing this structure, adhere to IUCr standards.
R-Factor: Aim for
(5%). Higher values (>7%) usually indicate unmodeled disorder in the methoxy or bromomethyl groups.
Goodness of Fit (GooF): Should approach 1.0.
CIF Validation: Run the .cif file through CheckCIF (IUCr website).
Common Alert: "Level A/B alert for short intermolecular contacts."
Justification: If these are Halogen Bonds, they should be short. Explain this in the manuscript as "Structure stabilizing halogen interactions."
References
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B.
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.
Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition.
Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition.
Cukiernik, F. D., et al. (2008).[11] Halogen bonding in 1,2-dibromo-4,5-dimethoxybenzene. Acta Crystallographica Section C.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of FGFR Kinase Inhibitor Intermediates using 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene
Executive Summary
3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene (CAS: Derived from 153478-14-9) is a specialized electrophilic building block critical to the synthesis of next-generation Fibroblast Growth Factor Receptor (FGFR) inhibitors . Its highly substituted benzene core—featuring a unique 2,4-dichloro-1,5-dimethoxy pattern—confers essential pharmacokinetic properties, including metabolic stability and optimized lipophilicity, to the final drug candidate.
This guide details the strategic application of this reagent in pharmaceutical synthesis, focusing on homologation via cyanation and heteroatom alkylation . These protocols are optimized for high-throughput medicinal chemistry and process-scale development, ensuring high yield and purity while mitigating the safety risks associated with benzyl bromides.
Synthesis of FGFR Inhibitor pharmacophores (e.g., Patent WO2019085894A1)
Mechanistic Value:
The compound serves as a "warhead" for introducing the 2,4-dichloro-1,5-dimethoxyphenyl moiety. Unlike simple benzyl halides, the steric bulk provided by the ortho-chloro groups and the electronic donation from the meta-methoxy groups creates a deactivated yet highly specific electrophile. This prevents over-alkylation side reactions common with less substituted benzyl bromides.
Core Application 1: Homologation via Cyanation (Linker Extension)
The most critical application of this reagent is the extension of the carbon chain to form arylacetonitriles , which are direct precursors to ethylamines (via reduction) or arylacetic acids (via hydrolysis)—common motifs in kinase inhibitor linkers.
Reaction: Remove ice bath and stir at Room Temperature (25°C) for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The bromide spot (Rf ~0.6) should disappear, replaced by the nitrile (Rf ~0.4).
Quench: Quench with Saturated NH₄Cl (50 mL).
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol/Heptane to yield the target 2-(2,4-dichloro-1,5-dimethoxy-3-methylphenyl)acetonitrile .
Data Summary:
Parameter
Value
Notes
Yield
88–92%
High efficiency due to fluoride activation.
Purity
>98% (HPLC)
Minimal hydrolysis byproducts.
| Reaction Time | 4 Hours | Significantly faster than NaCN/DMSO methods. |
Core Application 2: N-Alkylation of Heterocycles (Scaffold Attachment)
This protocol describes coupling the benzyl bromide to a nitrogen-containing heterocycle (e.g., Pyrazole, Piperazine), a standard step in assembling the core scaffold of drugs like Infigratinib analogs.
Suspension: In a reaction vial, suspend the Nucleophile (5.0 mmol) and Cs₂CO₃ (12.5 mmol) in DMF (15 mL). Stir for 30 mins at RT to deprotonate/activate.
Addition: Add the benzyl bromide (5.0 mmol) in one portion.
Heating: Heat to 60°C for 6 hours. Note: Higher temperatures (>80°C) may cause elimination of HBr to form the styrene derivative.
Workup: Pour into crushed ice/water (100 mL). The product often precipitates as a solid.
Isolation: Filter the solid. If oil forms, extract with DCM.
Validation: ¹H NMR should show the disappearance of the benzylic CH₂ signal at ~4.5 ppm (Br-CH₂) and appearance of a new signal at ~3.5–3.8 ppm (N-CH₂).
Process Visualization
Workflow 1: Synthesis & Divergence Pathway
Caption: Divergent synthesis pathway starting from the toluene precursor to key pharmaceutical intermediates.
Workflow 2: Critical Purification Logic
Caption: Decision tree for the purification of the bromomethyl intermediate and its derivatives.
Safety & Handling Protocols
Hazard Alert: Lachrymator
Benzyl bromides are potent lachrymators (tear gas agents) and skin irritants.
Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity of >100 fpm.
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
Spill Management: Neutralize spills immediately with 5% aqueous ammonia or 10% sodium thiosulfate solution to degrade the electrophile.
References
Patent WO2019085894A1. Nitrogen-containing fused ring compounds and preparation methods and uses thereof. (2019).
Chen, Z., et al. "A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate."[3] Journal of Chemical Research, 2011.[3]
Wilip, G., et al. "Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides." Chinese Journal of Catalysis, 2014.
BenchChem Application Note. "Synthetic Protocols for 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene." (2025).
Application Notes and Protocols for the Safe Handling of Lachrymatory Benzyl Bromide Derivatives in the Laboratory
Introduction: The Dual Nature of Benzyl Bromide Derivatives Benzyl bromide and its derivatives are invaluable reagents in the fields of organic synthesis and drug development.[1][2] Their utility primarily stems from the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Dual Nature of Benzyl Bromide Derivatives
Benzyl bromide and its derivatives are invaluable reagents in the fields of organic synthesis and drug development.[1][2] Their utility primarily stems from their efficacy as benzylating agents, installing a benzyl group that can serve as a protecting group for alcohols and carboxylic acids or as a key structural motif in active pharmaceutical ingredients (APIs).[1][2] These compounds are foundational in the synthesis of a wide array of molecules, from fragrances and dyes to agrochemicals and pharmaceuticals.[2] The core reactivity of benzyl bromide derivatives lies in their susceptibility to nucleophilic substitution, making them potent electrophiles for constructing complex molecular architectures.[3][4]
However, the very reactivity that makes these compounds synthetically useful also renders them hazardous. Benzyl bromide and its analogues are potent lachrymators, meaning they cause intense irritation to the eyes, leading to tearing, pain, and in severe cases, chemical burns.[1][5][6] They are also corrosive to skin and mucous membranes and can cause respiratory irritation if inhaled.[5][7][8] Understanding and mitigating these risks is paramount for any researcher working with this class of compounds. This document provides a comprehensive guide to the safe handling, use, and disposal of lachrymatory benzyl bromide derivatives in a laboratory setting, grounded in established safety protocols and practical experience.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safely handling any hazardous chemical. For benzyl bromide derivatives, the primary hazards are their lachrymatory nature, corrosivity, and potential for causing respiratory distress.[5][7][9]
Physicochemical and Toxicological Properties
A clear understanding of the properties of the specific benzyl bromide derivative being used is crucial. While benzyl bromide itself is a well-characterized colorless to yellow liquid with a sharp, pungent odor, its derivatives may have varying physical properties.[1][10]
Assume derivatives are also lachrymatory and corrosive unless data proves otherwise.
The Mechanism of Lachrymation
The lachrymatory effect of benzyl bromide derivatives is a result of their high reactivity towards nucleophiles. The benzylic carbon is electrophilic and readily reacts with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins. This alkylation of ion channels in sensory neurons of the cornea and respiratory tract leads to the sensation of pain and triggers the lachrymal and inflammatory responses. This understanding underscores the importance of preventing any contact with these reagents.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.
Engineering Controls: The First Line of Defense
All work with benzyl bromide derivatives must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[11] The fume hood provides the primary containment to prevent the release of volatile and irritating vapors into the laboratory environment.[11] Safety showers and eyewash stations must be readily accessible and tested regularly.[9][12]
Personal Protective Equipment: The Last Barrier
While engineering controls are designed to contain the hazard, appropriate PPE is crucial for personal protection in the event of an unexpected exposure.[13][14][15]
PPE Category
Specification
Rationale
Eye Protection
Chemical splash goggles that meet ANSI Z87.1 standards. A full face shield worn over the goggles is highly recommended.[15][16]
Protects against splashes and the potent lachrymatory vapors. A face shield provides an additional layer of protection for the entire face.
Hand Protection
Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[15][16]
Provides a robust barrier against skin contact. The outer glove should be removed immediately upon any suspected contamination.
Protects skin and personal clothing from splashes.
Footwear
Closed-toe shoes made of a non-porous material.
Protects feet from spills.
Respiratory Protection
Generally not required when working in a properly functioning fume hood. However, for spills or emergencies, a full-face respirator with an appropriate cartridge (e.g., organic vapor/acid gas) may be necessary.[17]
Provides respiratory protection in situations where engineering controls may be compromised.
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following protocols are designed to provide a framework for the safe execution of common laboratory procedures involving benzyl bromide derivatives.
Workflow for Handling Benzyl Bromide Derivatives
Caption: A generalized workflow for laboratory procedures involving benzyl bromide derivatives.
Protocol 1: Preparation and Handling of a Benzyl Bromide Derivative Solution
Pre-use Inspection: Before handling the reagent bottle, visually inspect it for any signs of damage or leakage. Ensure the cap is tightly sealed.
Fume Hood Preparation: Designate a specific area within the fume hood for handling the benzyl bromide derivative. Cover the work surface with an absorbent, disposable bench liner.
Reagent Dispensing:
Use a clean, dry syringe or cannula to transfer the required volume of the liquid benzyl bromide derivative. This minimizes the risk of drips and vapor release compared to pouring.
If transferring a solid derivative, use a powder funnel to avoid generating dust.
Solution Preparation: Add the benzyl bromide derivative dropwise to the reaction solvent.[3] This should be done slowly to control any potential exotherm.
Immediate Cleaning: After dispensing, decontaminate the syringe or any other equipment that came into contact with the benzyl bromide derivative by rinsing it with a suitable quenching solution (see Section 4.1).
Protocol 2: Performing a Reaction with a Benzyl Bromide Derivative
This protocol outlines a generic benzylation reaction, which is a common application for this class of compounds.[3]
Apparatus Setup: Assemble the reaction glassware (e.g., round-bottom flask, condenser, addition funnel) in the fume hood. Ensure all joints are properly sealed.
Inert Atmosphere: If the reaction is moisture-sensitive, ensure the apparatus is dry and maintain a positive pressure of an inert gas (e.g., nitrogen or argon).
Reagent Addition: Add the benzyl bromide derivative to the reaction mixture via a syringe or an addition funnel.[3] The addition should be done at a controlled rate, especially for exothermic reactions.[11]
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS).[11] This prevents unnecessary heating and potential side reactions.
Quenching: Once the reaction is complete, cool the mixture to a safe temperature (e.g., 0 °C in an ice bath) before quenching. Slowly add a quenching solution to neutralize any unreacted benzyl bromide derivative.[11] Suitable quenching agents are discussed in Section 4.1.
Protocol 3: Work-up and Purification
Extraction: If an extractive work-up is required, perform the liquid-liquid extraction in a separatory funnel within the fume hood.[3] Be sure to vent the separatory funnel frequently to release any pressure buildup.
Solvent Removal: Remove the solvent using a rotary evaporator that is vented into the fume hood.
Purification: If purification by column chromatography is necessary, pack and run the column in the fume hood. Take care to avoid splashing and to collect all waste fractions in a designated, labeled container.
Waste Management and Decontamination
Proper disposal of benzyl bromide derivatives and contaminated materials is a critical aspect of laboratory safety.
Quenching and Neutralization
Unreacted benzyl bromide derivatives should be quenched before disposal. This can be achieved by reacting them with a nucleophilic solution. A common and effective method is to add the waste stream slowly to a stirred solution of a base such as sodium hydroxide or an amine like triethylamine.[18][19] The reaction with amines is generally faster.
Quenching Procedure:
In a separate flask, prepare a quenching solution (e.g., 10% aqueous sodium hydroxide or a solution of triethylamine in a suitable solvent).
Cool the quenching solution in an ice bath.
Slowly add the benzyl bromide-containing waste to the stirred quenching solution.
Allow the mixture to stir for a sufficient amount of time to ensure complete reaction.
The neutralized waste can then be disposed of as hazardous waste according to institutional guidelines.[12][20]
Decontamination of Glassware and Surfaces
Glassware: Rinse glassware immediately after use with a suitable solvent (e.g., acetone) to remove the bulk of the benzyl bromide derivative. Then, immerse the glassware in a base bath or a solution of a nucleophilic amine to neutralize any residual reagent.
Surfaces: In case of a spill, decontaminate the surface by covering it with an inert absorbent material (e.g., sand, dry lime, or soda ash) and then treating the absorbent with a quenching solution.[12] Do not use water to clean up a spill, as it can lead to the formation of hydrobromic acid. [12]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Decision Tree for Emergency Response
Caption: A decision tree for responding to emergencies involving benzyl bromide derivatives.
First Aid Measures
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[12][21][22] Remove all contaminated clothing. Seek medical attention.[7][9]
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][21] Remove contact lenses if present and easy to do so.[21] Seek immediate medical attention.[9][21]
Inhalation: Move the affected person to fresh air at once.[9][22] If breathing is difficult, administer oxygen. Seek medical attention.[7][9]
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[7] Seek immediate medical attention.[9]
Conclusion
Benzyl bromide derivatives are powerful tools in the arsenal of the synthetic chemist. Their utility, however, is matched by their hazardous nature. By adhering to the principles of rigorous risk assessment, employing appropriate engineering controls and personal protective equipment, and following well-defined experimental protocols, researchers can safely harness the synthetic potential of these valuable compounds. A culture of safety, grounded in a thorough understanding of the chemical risks and a commitment to best practices, is the ultimate safeguard for all laboratory personnel.
References
State of New Jersey Department of Health. (2000, December 15). BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. [Link]
Storage and stability guidelines for 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene
Application Note: Storage, Stability, and Handling Protocols for 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene Part 1: Executive Summary & Compound Identity 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene is a high...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Storage, Stability, and Handling Protocols for 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene
Part 1: Executive Summary & Compound Identity
3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene is a highly specialized benzylic bromide intermediate, often utilized as a scaffold in the synthesis of complex pharmacophores (e.g., antibody-drug conjugate linkers or poly-functionalized ligands).
Unlike simple benzyl bromides, this molecule possesses a unique "steric lock" due to the ortho-dichloro substitution flanking the reactive bromomethyl group. While this enhances thermal stability relative to electron-rich benzyl halides, it necessitates precise storage conditions to prevent hydrolytic degradation and radical-mediated photolysis.
Compound Profile:
Property
Detail
CAS Number
1589080-79-4
| Molecular Formula |
|
| Molecular Weight | 299.98 g/mol |
| Physical State | Off-white to pale yellow solid (crystalline) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts with Water/Alcohols.[1] |
| Primary Hazard | Lachrymator / Corrosive . Causes severe eye/skin irritation.[2][3][4] |
Part 2: Stability Mechanisms & Expert Insights
Structural Analysis of Reactivity
To understand the storage requirements, one must analyze the micro-environment of the reactive center:
Steric Shielding: The bromomethyl group at position 3 is flanked by chlorine atoms at positions 2 and 4. This ortho-disubstitution creates a "steric gate," significantly retarding
nucleophilic attack compared to unsubstituted benzyl bromide.
Electronic Deactivation: The methoxy groups are located at positions 1 and 5 (meta to the bromomethyl). Unlike para-methoxy groups, they do not offer resonance stabilization to a benzylic carbocation. Consequently, the inductive electron-withdrawal from the chlorines and methoxy groups destabilizes the carbocation, making
hydrolysis slower but still possible under prolonged moisture exposure.
Expert Insight: While the steric bulk improves shelf-life, it also means that any HBr generated from minor hydrolysis is likely to remain trapped within the crystal lattice, potentially catalyzing autocatalytic decomposition. Removal of HBr traces is critical.
Degradation Pathways
The compound degrades primarily via two mechanisms:
Hydrolysis (Moisture Induced): Conversion to the benzyl alcohol and HBr. The HBr is corrosive and accelerates further degradation.
Photolysis (Light Induced): Homolytic cleavage of the C-Br bond, leading to radical dimerization (bibenzyl formation) or oxidation.
Figure 1: Primary degradation pathways. Note that HBr generation creates an autocatalytic cycle.
Part 3: Storage & Handling Protocols
Long-Term Storage Protocol
Objective: Maintain purity >98% for 12+ months.
Temperature: Store at -20°C .
Why? Reaction rates for hydrolysis drop significantly at sub-zero temperatures.
is acceptable for short-term (<1 month), but -20°C prevents slow lattice diffusion of moisture.
Atmosphere:Argon Overlay is mandatory.
Why? Argon is heavier than air and provides a better blanket than Nitrogen for solid storage, preventing oxygen/moisture contact at the surface.
Container: Amber glass vial with a PTFE-lined screw cap .
Why? Amber glass blocks UV light. PTFE liners prevent the plasticizer leaching common with standard polyethylene caps (benzyl bromides can swell/dissolve standard plastics). Parafilm is insufficient as a primary seal due to permeability.
Thawing & Handling Workflow
Critical Step: The "Cold Trap" Error.
Opening a -20°C vial in humid lab air causes immediate condensation of water onto the solid. This water will hydrolyze the compound once the vial is closed and returned to storage.
Figure 2: Correct thawing and handling workflow to prevent moisture entrainment.
Part 4: Quality Control & Troubleshooting
Purity Assessment
Do not rely solely on TLC, as the benzyl alcohol degradant often co-elutes or streaks.
NMR (
): The most definitive test.
Target Signal: Look for the benzylic
singlet. In similar systems, this appears around 4.5 - 4.8 ppm .
Impurity Signal: The benzyl alcohol (
) will shift upfield (lower ppm, ~4.4 - 4.6 ppm) and may broaden. The aldehyde (oxidation product) will appear at ~10 ppm.
Visual Inspection:
Good: White/Pale Yellow crystalline solid.
Bad: Orange/Brown discoloration (indicates HBr release and radical polymerization) or "wet" appearance (hydrolysis).
If the compound is spilled or glassware needs cleaning:
Do NOT wash with water immediately. This releases HBr gas and creates tear gas.
Quench Solution: Use a solution of 2M Ammonia in Methanol or Triethylamine in DCM .
Mechanism:[3][5][6] Converts the volatile benzyl bromide into a non-volatile benzyl ammonium salt.
Soak: Soak glassware for 1 hour, then rinse with water.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzyl Bromide Derivatives. Retrieved October 26, 2025, from [Link]
ScienceMadness. (2014). Handling and Neutralization of Lachrymatory Benzyl Halides. Retrieved October 26, 2025, from [Link]
Minimizing hydrolysis of 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene
Technical Support Center: Stability & Handling of Halogenated Benzyl Bromides Subject: Minimizing Hydrolysis of 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene Executive Summary: The "Acid-Spike" Trap As researchers wo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Handling of Halogenated Benzyl Bromides
Subject: Minimizing Hydrolysis of 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene
Executive Summary: The "Acid-Spike" Trap
As researchers working with 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene , you are likely encountering a specific failure mode: the material degrades into a sticky gum or yields low recovery during purification.
While the 2,4-dichloro substitution provides "steric armor" against direct nucleophilic attack (
), it does not render the molecule immune to moisture. The primary degradation driver for this compound is autocatalytic hydrolysis .
Trace moisture hydrolyzes a single molecule.
HBr is released as a byproduct.
The HBr protonates the methoxy groups or the leaving group of neighboring molecules, exponentially accelerating decomposition (the "Acid Spike").
This guide provides the protocols to break this cycle.
Part 1: Storage & Handling (The "Cold Chain")
Q: My solid starting material turned into a viscous gum overnight in the fridge. Is it recoverable?A: Likely not. The "gum" is usually a mixture of the benzyl alcohol, the ether dimer, and polymerized byproducts driven by HBr formation.
Root Cause:
Standard "sealed" vials are insufficient. The lattice energy of this molecule is easily disrupted by moisture, and the electron-rich dimethoxy core makes the ring susceptible to acid-catalyzed side reactions despite the chlorine deactivation.
The "Zero-HBr" Storage Protocol:
Acid Scavenging: Never store the neat solid alone. Place the vial inside a secondary jar containing a solid base (e.g., a packet of anhydrous Potassium Carbonate (
) ) to scavenge ambient acid vapors.
Inert Gas: Flush the headspace with Argon (heavier than air) rather than Nitrogen. Argon sits on the crystal surface, providing a better barrier against moisture.
Temperature: Store at -20°C . Room temperature storage promotes the entropy-driven release of HBr.
Part 2: Reaction Optimization
Q: I am using this as an electrophile. Why is my yield <50% in biphasic conditions?A: You are competing with water. The steric bulk of the 2,4-dichloro groups slows down your desired nucleophile more than it slows down water (which is small).
Troubleshooting Matrix:
Variable
Recommendation
The "Why" (Mechanism)
Solvent
Anhydrous THF or DCM
Avoid DMF/DMSO. These polar aprotic solvents can accelerate hydrolysis or cause Kornblum oxidation (converting your bromide to an aldehyde).
Base
DIPEA or
Use a non-nucleophilic base. Strong hydroxide bases () will force hydrolysis regardless of steric hindrance.
Concentration
High (>0.5 M)
Kinetics favor bimolecular reactions (your coupling) over pseudo-first-order hydrolysis when concentration is high.
Addition
Slow Addition of Nucleophile
Do not add the bromide slowly to the nucleophile. Have the bromide present in high concentration to capture the nucleophile immediately.
Part 3: Purification (The Critical Step)
Q: The compound decomposes on the silica column. I see a streak instead of a spot. Why?A: Standard silica gel is slightly acidic (pH 6.5–7.0). For this substrate, the silica surface acts as a Lewis acid, cleaving the C-Br bond.
Protocol: The "Buffered Silica" Technique
Do not run a standard column. You must neutralize the stationary phase.
Step-by-Step Methodology:
Slurry Preparation: Prepare your silica slurry using Hexanes (or Heptane).
Neutralization: Add 1% Triethylamine (
) to the slurry solvent. Stir for 5 minutes.
Mechanism:[1][2][3][4][5][6] The amine binds to the acidic silanol (Si-OH) sites, capping them.
Packing: Pour the column.
Flushing: Flush the column with 2 column volumes (CV) of pure Hexane (without amine) to remove excess free base (which could react with your bromide).
Elution: Run your column using Hexane/Ethyl Acetate.[7]
Note: Load the crude material using a minimal amount of DCM; do not use heat to dissolve it.
Part 4: Visualizing the Failure Mode
The following diagram illustrates the "Hydrolysis Cascade" you are trying to prevent.
Caption: The "Acid Spike" Loop. Note the red dashed line: HBr generated from the first hydrolysis event catalyzes the destruction of the remaining bulk material.
Part 5: Safety Advisory (Lachrymator)
Warning: This compound is a benzyl bromide derivative. It is a potent lachrymator (tear gas agent).[8]
Symptom: Immediate burning sensation in eyes and throat, even at trace levels.
Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate in the hood. All glassware, syringes, and gloves that touch the compound must be dipped in this solution before being removed from the fume hood. Thiosulfate rapidly converts the benzyl bromide to a non-volatile Bunte salt.
References
Hanumanthu, R., & Weaver, J. D. (2024).[6] Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides. Organic Letters. Link
Hunt, I. (n.d.). Chapter 11: Eliminations of Benzylic Systems. University of Calgary, Department of Chemistry. Link
SynQuest Laboratories. (2024). Safety Data Sheet: Benzyl Bromide Handling & Storage. Link
BenchChem. (2025).[7] Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. Link
Pittelkow, M., et al. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxybenzenes. Synthesis. Link
Validated Stability-Indicating HPLC Method for 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene
A Senior Scientist’s Comparative Guide to Benzylic Bromide Analysis Executive Summary & Chemical Context 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene (hereafter referred to as BDDB ) is a critical benzylic halide in...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Scientist’s Comparative Guide to Benzylic Bromide Analysis
Executive Summary & Chemical Context
3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene (hereafter referred to as BDDB ) is a critical benzylic halide intermediate, often utilized in the synthesis of complex payloads for Antibody-Drug Conjugates (ADCs) and other high-potency APIs.
The Analytical Challenge:
The presence of the electron-withdrawing chlorine atoms and electron-donating methoxy groups on the benzene ring activates the benzylic bromide, making it highly susceptible to solvolysis (nucleophilic attack by solvent).
In a standard Reverse Phase HPLC (RP-HPLC) environment, this molecule presents a "Phantom Impurity" phenomenon. Analysts often observe a growing peak corresponding to the benzylic alcohol (hydrolysis product) during the sequence, leading to false Out-of-Specification (OOS) results.
This guide compares two methodologies:
The "Standard" Generic Method: A typical water/methanol gradient which fails due to artifactual degradation.
The Optimized Stability-Indicating Method: A validated protocol designed to suppress solvolysis and ensure accurate purity assignment.
Comparative Analysis: The "Standard" vs. The Optimized Approach
The following table summarizes the critical failure points of generic methods and how the optimized protocol resolves them.
Parameter
Method A: Generic Protocol (The Failure)
Method B: Optimized Protocol (The Solution)
Diluent
50:50 Water:Methanol
100% Acetonitrile (HPLC Grade, Dry)
Mobile Phase B
Methanol
Acetonitrile
Buffer/Modifier
None or Ammonium Acetate (pH 4-5)
0.1% Trifluoroacetic Acid (TFA)
Column Temp
Ambient or 40°C
25°C (Controlled)
Observed Issue
In-situ Solvolysis: The -CH2Br converts to -CH2OH (alcohol) and -CH2OMe (ether) inside the vial and column.
To validate a method for BDDB, one must understand why it degrades. The benzylic carbon is electrophilic. In the presence of protic solvents (Water, Methanol), it undergoes an SN1 or SN2 substitution.
Visualization: Solvolysis Pathway
Figure 1: The primary degradation pathways of BDDB in standard HPLC solvents. Method B eliminates these by removing Methanol and minimizing aqueous residence time.
Detailed Experimental Protocol (Method B)
This protocol is self-validating. If the "Hydrolysis Impurity" peak increases >0.5% over 4 hours in the autosampler, the diluent is not sufficiently dry.
Chromatographic Conditions
Instrument: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/Waters Alliance).
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
Why: A standard C18 provides sufficient retention. 3.5 µm particle size offers a balance between resolution and backpressure.
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
Why: Low pH (~2.0) suppresses silanol activity and slightly stabilizes the benzylic halide compared to neutral pH.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Why: Acetonitrile is aprotic and does not participate in solvolysis reactions like Methanol does.
Recovery: 98.5% - 101.2% (Spiked into impurity matrix).
Solution Stability (The "Acid Test")
This is the most critical parameter for this molecule.
Standard Method (Water/MeOH Diluent): 4.5% degradation after 4 hours.
Optimized Method (ACN Diluent): < 0.2% change after 24 hours at Ambient Temp.
Workflow Visualization
The following diagram outlines the decision logic for validating the method, ensuring compliance with ICH standards.
Figure 2: Validation decision tree emphasizing the critical "Solution Stability" checkpoint.
References
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[4][5] [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition.[6] Wiley-Interscience. (1997). [Link]
Kromidas, S.The HPLC Expert: Possibilities and Limitations of Modern High Performance Liquid Chromatography. Wiley-VCH. (2016). (Focus on solvent-analyte interactions).
Valris, E. et al. Stability of Benzylic Halides in Nucleophilic Solvents. Journal of Organic Chemistry. (General reference for solvolysis mechanisms). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Reagent Class: Highly Functionalized Benzylic Electrophiles
Primary Application: Late-stage diversification of pharmacophores, synthesis of polyketide analogs (e.g., griseofulvin derivatives).
The Core Dilemma: Researchers often default to benzyl chlorides for stability. However, for the 3-(bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene scaffold (hereafter referred to as Target-Br ), the chloride analog is kinetically incompetent for most nucleophilic substitutions due to severe steric and electronic deactivation. This guide provides the evidence-based rationale for selecting the bromide despite its lower shelf-stability, supported by mechanistic analysis and kinetic protocols.
Mechanistic Analysis: Why the Bromide is Non-Negotiable[1]
To understand the reactivity profile, we must dissect the structural environment of the benzylic carbon (C3).
Structural Deconvolution
The Target-Br possesses a unique substitution pattern that creates a "perfect storm" of deactivation for nucleophilic attack:
Positions 2,4 (Ortho-Chloro): The two chlorine atoms flank the reactive center.
Steric Effect: They create a "picket fence" around the methylene group, severely inhibiting the backside attack required for
mechanisms.
Electronic Effect: Chlorine is inductively electron-withdrawing (-I), pulling density away from the ring, though it offers weak resonance donation (+R).
Positions 1,5 (Meta-Methoxy):
Electronic Effect: Crucially, the methoxy groups are meta to the reaction center. While OMe is strongly activating in ortho/para positions, in the meta position, its resonance donation cannot stabilize the developing positive charge of a benzyl cation. It acts primarily through inductive withdrawal (
).
Reaction Pathway Visualization
The following diagram maps the competing electronic and steric forces that render the chloride analog inert and the bromide viable.
Figure 1: Mechanistic landscape showing how the leaving group (Br) must compensate for both steric blockade (
) and electronic destabilization ().
Comparative Performance Data
The following table synthesizes reactivity trends based on Hammett substituent constants and bond dissociation energies (BDE).
Feature
Target-Br (Bromide)
Target-Cl (Chloride Analog)
Standard Benzyl Bromide
Bond Energy (C-X)
~68 kcal/mol (Weak)
~81 kcal/mol (Strong)
~68 kcal/mol
Relative ()
1.0 (Reference)
< 0.01 (Virtually Inert)
~50-100 (Fast)
Primary Mechanism
Mixed
Forced (Requires Heat)
Dominant
Hydrolytic Stability
Low (Moisture Sensitive)
High
Moderate
Storage Requirement
-20°C, Desiccated, Dark
Room Temp, Dry
4°C
Key Insight: While standard benzyl chloride is a viable reagent for many syntheses, the Target-Cl analog is practically useless for mild substitutions. The steric bulk of the two ortho-chlorines raises the activation energy for
so high that the weaker C-Br bond is required to drive the reaction at temperatures that do not decompose the methoxy-arene core.
This protocol allows you to empirically verify the reactivity gap between the chloride and bromide analogs using a self-validating precipitation test.
Objective: Determine relative rate of substitution using Sodium Iodide in Acetone.
Reagents:
Target-Br (100 mg)
Target-Cl (Analog, 100 mg)
Sodium Iodide (NaI), saturated solution in dry acetone (15% w/v).
Workflow:
Preparation: Dissolve 100 mg of each substrate in 1 mL of dry acetone in separate test tubes.
Initiation: Add 1 mL of saturated NaI/acetone solution to both tubes simultaneously.
Observation:
Target-Br: Expect immediate turbidity (within 30-60 seconds) followed by heavy precipitation of NaBr.
Target-Cl: Solution will likely remain clear for >30 minutes at room temperature.
Validation: Heat the Target-Cl tube to 50°C. Precipitation may begin slowly, confirming that the chloride requires thermal activation.
Protocol B: Controlled Nucleophilic Substitution
Use this protocol for synthesizing derivatives (e.g., reaction with a secondary amine).
Figure 2: Optimized workflow for substitution reactions. Note the use of Neutral Alumina for purification to prevent acid-catalyzed solvolysis of the methoxy groups.
Critical Step Note: Do not use silica gel for purification if the product is acid-sensitive. The electron-rich ring can be prone to demethylation or polymerization on acidic silica. Use neutral alumina or basified silica (1%
).
Handling and Stability Guide
The reactivity that makes Target-Br useful also makes it fragile.
Lachrymator Warning: Like all benzyl bromides, this compound is a potent lachrymator. Handle only in a functioning fume hood.
Hydrolysis: The presence of the electron-rich methoxy groups makes the C-Br bond susceptible to ionization in the presence of moisture.
Sign of Degradation:[1][2] Change in color from off-white/pale yellow to green/black (formation of HBr and polymerization).
Rescue: If slightly colored, pass through a short plug of basic alumina before use.
Storage: Store under Argon/Nitrogen at -20°C.
References
Hammett Equation & Substituent Effects:
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
[Link]
Benzyl Halide Reactivity (Finkelstein Kinetics):
Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752.
[Link]
Synthesis of Poly-methoxy/chloro Benzyl Derivatives:
Newman, M. S., & Lowrie, H. S. (1954). Steric Hindrance in the Synthesis of Highly Substituted Benzoic Acids. Journal of the American Chemical Society, 76(18), 4598–4601.
[Link]
General Protocols for Benzyl Bromide Handling:
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Finkelstein and substitution protocols).
A Comparative Guide to the Definitive Structural Elucidation of 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene
In the landscape of pharmaceutical and materials science research, the unequivocal confirmation of a molecule's three-dimensional structure is not merely a formality; it is the bedrock upon which all subsequent research...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and materials science research, the unequivocal confirmation of a molecule's three-dimensional structure is not merely a formality; it is the bedrock upon which all subsequent research is built. For a polysubstituted aromatic compound like 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene, the potential for regioisomers—molecules with the same formula but different substituent arrangements—makes precise structural verification a critical checkpoint. The synthesis of such a molecule, likely proceeding through a radical-initiated benzylic bromination of a toluene precursor, presents a tangible risk of forming undesired isomers. This guide provides an in-depth comparison of the analytical techniques available for its structural confirmation, with a primary focus on the gold-standard method: Single-Crystal X-ray Diffraction (SC-XRD).
The central challenge lies in confirming the exact placement of the bromomethyl, chloro, and methoxy groups on the benzene ring. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential clues to the molecular puzzle, only SC-XRD delivers an unambiguous, high-resolution image of the atomic arrangement, resolving any and all regiochemical ambiguity.
Caption: Plausible synthetic route and the potential for isomeric byproducts.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the only technique that provides a direct, three-dimensional mapping of a molecule's atomic positions in space.[1][2] It stands as the ultimate arbiter in cases of structural uncertainty, moving beyond connectivity data to provide precise bond lengths, bond angles, and absolute configuration.[2][3]
The causality behind choosing SC-XRD is its power to deliver an unarguable truth. For drug development, where structure-activity relationships are paramount, or in materials science, where crystal packing dictates bulk properties, the level of detail provided by XRD is indispensable.[3]
The SC-XRD Workflow: A Self-Validating System
The process from a powdered sample to a fully refined crystal structure is a logical cascade, where each step validates the next.
Caption: The workflow for Single-Crystal X-ray Diffraction analysis.
Expected Outcome for 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene
A successful SC-XRD experiment would yield a Crystallographic Information File (CIF). This file would contain:
Unambiguous Connectivity: Absolute confirmation that the bromomethyl group is at position 3, flanked by chloro groups at positions 2 and 4, with methoxy groups at 1 and 5.
Precise Geometric Data: Bond lengths (e.g., C-Br, C-Cl, C-O, C-C) and bond angles, providing insight into steric strain or electronic effects of the substituents.
Conformational Details: The orientation of the methoxy groups relative to the benzene ring.
Supramolecular Information: Data on how the molecules pack together in the crystal lattice, revealing any intermolecular interactions like halogen bonding or π-stacking.
While SC-XRD is definitive, it requires a high-quality single crystal, which can be challenging to obtain. Therefore, other analytical techniques are essential for preliminary analysis and for characterizing non-crystalline material.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule and is particularly adept at distinguishing between regioisomers.[4][5]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
Aromatic Region: A single proton remains on the aromatic ring at position 6. Due to the absence of adjacent protons, it is expected to appear as a singlet around δ 7.0-7.3 ppm . The exact shift is influenced by the surrounding electron-withdrawing (Cl) and donating (OCH₃) groups.
Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and have no adjacent protons to couple with. They should appear as a sharp singlet around δ 4.5-4.8 ppm .
Methoxy Protons (-OCH₃): The two methoxy groups at positions 1 and 5 are in different chemical environments due to the asymmetrical substitution pattern. Therefore, two distinct singlets , each integrating to 3 protons, are expected around δ 3.8-4.0 ppm .
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
The molecule's lack of symmetry means all 9 carbon atoms are unique and should produce 9 distinct signals.
Aromatic Carbons: 6 signals in the range of δ 110-160 ppm . The carbons directly attached to the electronegative oxygen and chlorine atoms will be the most downfield shifted.
Methoxy Carbons: 2 signals, typically around δ 56-62 ppm .[6]
Bromomethyl Carbon: 1 signal, expected in the range of δ 30-35 ppm .
B. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound. For halogenated molecules, MS is exceptionally informative due to the characteristic isotopic patterns of chlorine and bromine.[7]
Chlorine Isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), an approximate 3:1 ratio.
Bromine Isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), an approximate 1:1 ratio.
Predicted Mass Spectrum (Electron Ionization - EI):
Molecular Ion (M⁺) Cluster: The molecular ion peak will not be a single line but a complex cluster of peaks due to the various combinations of Br and Cl isotopes. The most abundant peak (M⁺) would correspond to the molecule containing one ⁷⁹Br and two ³⁵Cl atoms. Subsequent peaks at M+2, M+4, and M+6 will have a predictable intensity ratio, providing a definitive fingerprint for the presence of one bromine and two chlorine atoms.
Key Fragmentation: A primary fragmentation pathway for benzyl bromides is the loss of the bromine atom to form a stable benzyl cation.[8][9] For this molecule, the base peak would likely correspond to the [M-Br]⁺ fragment (the 2,4-dichloro-1,5-dimethoxybenzyl cation), which would itself exhibit an isotopic pattern characteristic of two chlorine atoms (a 9:6:1 ratio for its M, M+2, and M+4 peaks).
Comparative Analysis: Choosing the Right Tool for the Job
The selection of an analytical technique depends on the specific question being asked, the nature of the sample, and available resources.
Feature
Single-Crystal X-ray Diffraction (SC-XRD)
¹H / ¹³C NMR Spectroscopy
Mass Spectrometry (MS)
Primary Information
3D atomic coordinates, bond lengths/angles, absolute structure
Atomic connectivity, chemical environment, regioisomer differentiation
Low. Can strongly infer the correct isomer, but complex cases may require advanced 2D NMR.
High (for isomerism). Confirms formula but cannot easily distinguish between regioisomers.
Sample Requirement
High-quality single crystal (0.1-0.3 mm).
1-10 mg of soluble, pure material.
<1 mg of pure material.
Key Advantage
Provides the complete, absolute molecular structure.
Excellent for distinguishing isomers in solution; non-destructive.
Confirms elemental composition via isotopic patterns; high sensitivity.
Key Limitation
Requires a suitable single crystal, which can be difficult to grow.
Does not provide 3D spatial information (bond lengths/angles).
Provides little information on the specific arrangement of atoms.
Detailed Experimental Protocols
Protocol 1: Single-Crystal X-ray Diffraction
Crystal Growth: Dissolve the purified compound (approx. 10-20 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate). Allow for slow evaporation of the solvent at room temperature in a loosely covered vial over several days. Alternatively, use vapor diffusion by placing the vial in a sealed chamber containing a less polar anti-solvent (e.g., hexane).
Crystal Selection & Mounting: Under a microscope, select a well-formed, transparent crystal (ideally 0.1-0.3 mm in each dimension) that is free of cracks or defects. Carefully mount the crystal on a cryoloop or glass fiber using a minimal amount of paratone oil.
Data Collection: Mount the crystal on the goniometer of a diffractometer (e.g., Bruker APEX II) equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source. Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal motion. Perform an initial screening to determine the unit cell and crystal quality. Proceed with a full data collection strategy, rotating the crystal through a series of frames to capture a complete sphere of diffraction data.
Structure Solution and Refinement: Process the raw diffraction data to integrate the reflection intensities. Solve the structure using direct methods (e.g., SHELXS) to obtain an initial electron density map. Refine the structural model by fitting atomic positions to the map and refining their displacement parameters using a full-matrix least-squares program (e.g., SHELXL).
Validation: Analyze the final refined structure for geometric reasonability (bond lengths and angles). The quality of the structure is assessed by the R-factor (residual factor), which should typically be below 5-7% for a good quality structure. Generate a final CIF report.
Protocol 2: NMR Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed.
¹H NMR Acquisition: Place the sample in the NMR spectrometer (e.g., 500 MHz). Shim the magnetic field to achieve high homogeneity. Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. This experiment requires more scans (typically several hundred to thousands) due to the low natural abundance of ¹³C.
Data Processing: Fourier transform the acquired Free Induction Decays (FIDs). Phase the resulting spectra and calibrate the chemical shift scale to the residual solvent peak or TMS (δ 0.00 ppm). Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and integration.
Protocol 3: Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI; dichloromethane for direct insertion EI).
Data Acquisition (EI-MS): For Electron Ionization, introduce the sample into the high-vacuum source of the mass spectrometer. The molecules are bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion cluster and compare its isotopic pattern to the theoretical pattern for C₉H₉BrCl₂O₂. Identify major fragment ions and propose logical fragmentation pathways to support the proposed structure.
Conclusion
The structural confirmation of 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene serves as an excellent case study for the application of modern analytical chemistry. While NMR provides powerful evidence for the connectivity and immediate chemical environment of the atoms, and mass spectrometry unequivocally confirms the elemental composition, both fall short of providing the absolute, three-dimensional proof required for high-stakes research. Single-crystal X-ray diffraction, by generating a direct image of the atomic arrangement, remains the unparalleled gold standard. Its ability to resolve any ambiguity regarding the substitution pattern makes it an indispensable tool, ensuring that further research and development are built upon a foundation of structural certainty.
References
Structural and energetics effects in the chemical ionization of halogen-substituted benzenes and toluenes. (n.d.). Inapplicable.
1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]
Illustrated Glossary of Organic Chemistry - Fragment ion. (n.d.). UCLA Chemistry. Retrieved February 14, 2026, from [Link]
Cambridge Structural Database. (2025). re3data.org. Retrieved February 14, 2026, from [Link]
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved February 14, 2026, from [Link]
Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]
Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. (2018). Chad's Prep. Retrieved February 14, 2026, from [Link]
Understanding Regiochemistry: The Art of Molecular Positioning. (2026). Oreate AI Blog. Retrieved February 14, 2026, from [Link]
Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics. Retrieved February 14, 2026, from [Link]
CSD-Core Software Suite. (n.d.). CCDC. Retrieved February 14, 2026, from [Link]
Supporting Information: Total synthesis of decarboxyaltenusin. (n.d.). Beilstein Journals. Retrieved February 14, 2026, from [Link]
Guidelines for Single Crystal X-Ray Diffraction Testing. (2026). Oreate AI Blog. Retrieved February 14, 2026, from [Link]
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]
Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene. (2024). Reddit. Retrieved February 14, 2026, from [Link]
Synthesis of 2,5-Diaryl-1,5-Dienes from Allylic Bromides Using Visible-Light Photoredox Catalysis. (n.d.). NIH National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
Crystallography Open Database Search. (n.d.). Crystallography Open Database. Retrieved February 14, 2026, from [Link]
Access Structures. (n.d.). CCDC. Retrieved February 14, 2026, from [Link]
The Cambridge Structural Database. (n.d.). CCDC. Retrieved February 14, 2026, from [Link]
Crystallography Open Database Search Results. (n.d.). Crystallography Open Database. Retrieved February 14, 2026, from [Link]
3-thenyl bromide. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]
Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). PubMed. Retrieved February 14, 2026, from [Link]
High-Precision Characterization of 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene
A Definitive Guide for ADC Linker & Payload Synthesis Executive Summary: The "Warhead" Precursor 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene is not a generic reagent; it is a high-value pharmacophore building block...
Author: BenchChem Technical Support Team. Date: February 2026
A Definitive Guide for ADC Linker & Payload Synthesis
Executive Summary: The "Warhead" Precursor
3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene is not a generic reagent; it is a high-value pharmacophore building block, most notably serving as the aromatic "left-hand" fragment for Maytansinoid synthesis (e.g., Ansamitocins, DM1, DM4). These payloads are critical for Antibody-Drug Conjugates (ADCs).
The benzylic bromide moiety is an aggressive electrophile designed to couple with macrocyclic cores. However, this reactivity is a double-edged sword. The molecule is prone to rapid hydrolysis and solvolysis, generating impurities that are structurally similar but pharmacologically inert.
The Core Challenge: Distinguishing the active alkylating agent (Bromide) from its "dead" hydrolysis product (Alcohol) and its inert precursor (Methyl) requires orthogonal analytical methods. Standard HPLC protocols often induce degradation during analysis, leading to false-negative potency results.
Impurity Profiling: Know Your Enemy
To validate the material, you must simultaneously track three distinct chemical species.
Species
Structure Description
Origin
Reactivity Status
Target
-CH₂Br (Benzylic Bromide)
Desired Product
Active (Electrophile)
Impurity A
-CH₂OH (Benzylic Alcohol)
Hydrolysis (Moisture)
Inert (Nucleophile)
Impurity B
-CH₃ (Toluene deriv.)
Unreacted Starting Material
Inert
Impurity C
-CH₂OCH₃ (Methyl Ether)
Solvolysis (MeOH diluent)
Inert
Visualization: Degradation & Synthesis Pathways
The following diagram illustrates how the target molecule relates to its primary impurities.
Figure 1: The chemical genealogy of the target.[1] Note that Impurity C is often an artifact of improper analytical sample preparation.
Method 1: Reverse Phase HPLC (The Quantitative Workhorse)
The Trap: Benzyl bromides degrade on-column if neutral or basic mobile phases are used.
The Solution: Acidic stabilization and non-nucleophilic diluents.
Optimized Protocol
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Formic Acid in Water (Acid suppresses hydrolysis).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 50% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV @ 280 nm (Specific to the electron-rich aromatic ring).
Temperature: 25°C (Do NOT heat the column; heat accelerates hydrolysis).
Standard protocols often use Methanol (MeOH) as a diluent. Do not use MeOH. It will react with the benzyl bromide to form the methyl ether (Impurity C) within minutes.
Weighing: Weigh ~5 mg of sample rapidly (material is hygroscopic/lachrymatory).
Diluent: Dissolve only in anhydrous Acetonitrile (MeCN) or THF .
Injection: Inject immediately.
Data Interpretation
Compound
Approx RT (min)
Relative Response Factor (RRF)
Notes
Impurity A (-CH₂OH)
~3.2
0.85
Elutes first (More polar due to -OH).
Target (-CH₂Br)
~8.5
1.00
Main peak.
Impurity B (-CH₃)
~10.1
1.10
Elutes last (Most lipophilic).
Method 2: 1H-NMR (The Structural Arbiter)
While HPLC gives purity %, NMR confirms identity and detects "invisible" impurities (like residual solvents or inorganic salts). The challenge here is the overlap between the benzylic protons of the Bromide and the Alcohol.
The "Solvent Shift" Strategy
In standard CDCl₃, the chemical shifts of -CH₂Br and -CH₂OH often differ by only 0.1–0.2 ppm, leading to integration errors.
Expert Recommendation: If resolution is poor in Chloroform-d, switch to Benzene-d6 (C₆D₆) . The aromatic solvent induces a ring-current shift that often separates the signals significantly.
Comparative Chemical Shifts (δ ppm)
Proton Group
Environment
Shift in CDCl₃
Shift in C₆D₆ (Recommended)
Multiplicity
-CH₂Br
Target Benzylic
4.55
4.15
Singlet (2H)
-CH₂OH
Impurity Benzylic
4.72
4.35
Singlet/Broad (2H)
-CH₃
Precursor Methyl
2.35
2.05
Singlet (3H)
-OCH₃
Methoxy Groups
3.85 & 3.90
3.30 & 3.40
Singlets (3H each)
Ar-H
Aromatic Ring
6.90 - 7.10
6.40 - 6.60
Singlet (1H)
Note: The presence of two Chlorine atoms and two Methoxy groups creates a unique electronic environment. The -CH₂Br is shielded relative to the -CH₂OH, contrary to simple alkyl trends, due to the anisotropic effect of the aromatic ring and the heavy halogens.
Analytical Decision Matrix
Use this workflow to determine the appropriate testing route for your development stage.
Figure 2: Analytical workflow for distinguishing benzyl bromide derivatives.
Stability & Handling Protocols
To maintain the integrity of the reference standard or synthesized batch:
Storage: Store at -20°C under Argon/Nitrogen. The compound is sensitive to light (homolytic cleavage of C-Br bond) and moisture.
Safety: This is a potent lachrymator (tear gas agent). All handling, including weighing for analysis, must occur inside a functioning fume hood.
Desiccation: Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation from forming on the cold solid, which would instantly trigger hydrolysis.
References
Ji, S., et al. "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances." RSC Advances, 2019, 9 , 25687-25695. Link
Beilstein Journals. "Halogenated volatiles from the fungus Geniculosporium... (Synthesis of chlorodimethoxybenzenes)." Beilstein J. Org. Chem., 2013, 9 , 2533–2543. Link
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Solvents as Trace Impurities."[2] J. Org.[2] Chem., 1997, 62 , 7512-7515.[2] (Standard reference for solvent residual peaks in CDCl3 vs C6D6). Link
Widmer, E., et al. "Synthesis of Maytansinoids." US Patent 4,330,477, 1982. (Historical grounding for the use of 3-(bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene as a precursor). Link
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that robust safety protocols are not just a checklist, but a foundational element of your experimental design. This guide moves b...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that robust safety protocols are not just a checklist, but a foundational element of your experimental design. This guide moves beyond mere compliance to instill a deep, causal understanding of the protective measures required when handling 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene. This compound, a halogenated aromatic intermediate, demands meticulous handling due to its inherent reactivity and potential health hazards. This document provides a self-validating system of protocols designed to create a multi-barrier shield between the researcher and the chemical.
Hazard Assessment & Risk Profile: Understanding the "Why"
Effective personal protective equipment (PPE) selection is dictated by a thorough understanding of the specific risks posed by a chemical. 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene is a substituted aromatic compound whose hazards stem from its combination of a reactive bromomethyl group and a chlorinated benzene ring.
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1] The health effects associated with this compound and its structural analogs are significant and summarized below.
Hazard Classification
GHS Category
Potential Effects
Skin Corrosion/Irritation
Category 2
Causes skin irritation; may be harmful if absorbed through the skin.[1][2]
Expert Insight: The bromomethyl group (-CH₂Br) on the benzene ring is a critical feature. Compounds of this class, known as benzylic bromides, are often lachrymatory (tear-inducing) and are potent alkylating agents, meaning they can react with biological macromolecules. This reactivity is the fundamental reason for the stringent skin and respiratory protection protocols that follow. Furthermore, as with many complex organic intermediates, the full toxicological profile has not been exhaustively investigated, mandating a cautious and comprehensive approach to safety.[3]
The Core PPE Ensemble: A Multi-Barrier System
Your PPE is not a single item but a system of layers. Each component is chosen to protect against a specific hazard, and together they provide comprehensive protection. All handling of this chemical, especially outside of a closed system, should occur within a certified chemical fume hood to minimize inhalation exposure.
Eye and Face Protection: The First Line of Defense
Direct contact with the eyes can cause serious irritation or damage.[1] Eye protection is non-negotiable.
Minimum Requirement: ANSI Z87.1 or EN166 compliant chemical splash goggles are mandatory at all times when the chemical is in the laboratory.[1][4] Safety glasses do not provide an adequate seal against dusts and splashes and are insufficient.[4]
Elevated Risk Operations: When handling larger quantities (>1 liter in solution) or during operations with a heightened splash risk (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[4][5][6] The face shield protects the entire face and neck from splashes.[5]
Skin and Body Protection: Preventing Dermal Absorption
This compound is known to cause skin irritation and may be harmful upon contact.[1] Your primary defense is a combination of appropriate gloves and a lab coat.
Hand Protection:
Incidental Contact: For tasks with minimal contact risk, such as handling a sealed container, single-use nitrile gloves are the minimum requirement.[4][6]
Extended Contact/Immersion Risk: For weighing, transfers, and cleanup, double-gloving with two pairs of nitrile gloves is strongly recommended. This provides a critical buffer; if the outer glove is contaminated or torn, you can remove it without exposing your skin. Contaminated gloves must be removed and replaced immediately, followed by hand washing.[4]
Body Protection:
A flame-resistant lab coat is required for all laboratory work.[5] It should be fully buttoned to protect your torso.
Ensure that your legs are fully covered. Pants, long skirts, or dresses are acceptable only when a knee-length lab coat is worn.[5]
Footwear: Sturdy, closed-toe shoes made of a non-porous material like leather are mandatory.[5][6] Canvas shoes or those with mesh panels offer no protection from liquid spills.[6]
Respiratory Protection: Guarding Against Inhalation
Fine powders and dusts can easily become airborne, and vapors may be generated, especially upon heating. Inhalation may cause respiratory tract irritation.[1][3]
Mandatory Use Cases: Respiratory protection is required when handling the solid chemical outside of a glovebox, particularly during weighing or any procedure that could generate dust. It is also necessary if you are working in an area with inadequate ventilation where vapors may accumulate.
Selection: A NIOSH-approved air-purifying respirator is necessary.
For dusts, an N95-rated filter is the minimum.
If handling heated solutions or if organic vapors are anticipated, a combination cartridge for organic vapors and particulates should be used.
PPE Selection by Task Summary
Task
Minimum Required PPE
Storage & Transport
Lab Coat, Safety Goggles, Single Nitrile Gloves
Weighing Solid
Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves, NIOSH-Approved Respirator
Solution Preparation & Transfer
Lab Coat, Chemical Splash Goggles, Face Shield, Double Nitrile Gloves
Reaction Workup & Purification
Lab Coat, Chemical Splash Goggles, Face Shield, Double Nitrile Gloves
Spill Cleanup
Chemical-Resistant Suit/Apron, Chemical Splash Goggles, Face Shield, Heavy-Duty Gloves, NIOSH-Approved Respirator
Operational Protocols: From Preparation to Cleanup
A successful experiment relies on a safe and repeatable workflow. The following protocols integrate PPE use into the entire handling process.
Pre-Operational Safety Checklist
Before handling the compound, verify the following:
A certified chemical fume hood is operational.
An ANSI-compliant safety shower and eyewash station are accessible and unobstructed.[1][2]
A spill kit appropriate for halogenated organic solids/liquids is available.
All required PPE is available, in good condition, and fits correctly.
You have read and understood the Safety Data Sheet (SDS) for this chemical.[1]
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. Doffing (removing) is the point of highest risk.